Tert-butyl 2,5-dihydrothiophene-3-carboxylate
Description
Properties
Molecular Formula |
C9H14O2S |
|---|---|
Molecular Weight |
186.27 g/mol |
IUPAC Name |
tert-butyl 2,5-dihydrothiophene-3-carboxylate |
InChI |
InChI=1S/C9H14O2S/c1-9(2,3)11-8(10)7-4-5-12-6-7/h4H,5-6H2,1-3H3 |
InChI Key |
OGSZOQAWKFKHIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CCSC1 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Fischer Esterification
The most straightforward method involves reacting 2,5-dihydrothiophene-3-carboxylic acid with tert-butanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction, typically conducted under reflux with azeotropic removal of water to shift equilibrium toward ester formation.
Reaction Conditions
- Catalyst : 1–5 mol% H₂SO₄ or p-TsOH
- Solvent : Toluene or benzene (for azeotropic distillation)
- Temperature : 110–120°C
- Yield : 60–75% after 12–24 hours
Mechanistic Insights
Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by tert-butanol. The tetrahedral intermediate collapses to release water, forming the ester. Excess tert-butanol improves conversion but complicates purification due to its high boiling point.
Coupling Reagent-Mediated Esterification
To circumvent equilibrium limitations, carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate esterification under milder conditions.
Typical Protocol
- 2,5-Dihydrothiophene-3-carboxylic acid (1 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane.
- Tert-butanol (1.5 equiv) added dropwise at 0°C.
- Stirred for 6–8 hours at room temperature.
- Yield: 80–85% after filtration to remove dicyclohexylurea.
Advantages
- Avoids high temperatures.
- Suitable for acid-sensitive substrates.
Cyclization Strategies for Ring Formation
Thiophene Ring Construction via Dieckmann Cyclization
A convergent approach involves synthesizing the dihydrothiophene ring through intramolecular cyclization of β-keto esters. For example, tert-butyl 3-mercaptopropionate derivatives undergo base-mediated cyclization to form the dihydrothiophene core.
Representative Procedure
- Substrate : Tert-butyl 3-((2-bromoacetyl)thio)propionate.
- Base : DBU (1,8-diazabicycloundec-7-ene) in THF.
- Temperature : 0°C to room temperature.
- Yield : 70–78% after column chromatography.
Mechanism
Deprotonation at the α-position initiates nucleophilic displacement of bromide, followed by cyclization to form the five-membered ring.
[3+2] Cycloaddition Approaches
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted for dihydrothiophene synthesis. Tert-butyl propiolate reacts with sulfur-containing diazo compounds to form the heterocycle.
Reaction Optimization
- Catalyst : CuI (5 mol%)
- Ligand : TBTA (tris(benzyltriazolylmethyl)amine)
- Solvent : DMF at 60°C
- Yield : 65–72%
Transesterification Routes
Transesterification offers a pathway to tert-butyl esters from simpler methyl or ethyl analogs. Titanium(IV) isopropoxide catalyzes the exchange between methyl 2,5-dihydrothiophene-3-carboxylate and tert-butanol.
Key Parameters
- Molar Ratio : 1:5 (ester:tert-butanol)
- Catalyst Loading : 2 mol% Ti(OiPr)₄
- Temperature : 80°C, 24 hours
- Yield : 85–90%
Catalytic Asymmetric Synthesis
Enantioselective synthesis remains underexplored for this compound. Preliminary studies employ chiral auxiliaries or organocatalysts to induce asymmetry during cyclization.
Organocatalytic Approach
- Catalyst : Cinchona alkaloid-derived thiourea (10 mol%)
- Substrate : Tert-butyl 3-oxo-4-pentenoate
- Yield : 50–55% with 80–85% ee
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Fischer Esterification | 60–75 | 90–95 | Moderate | High |
| DCC-Mediated | 80–85 | 95–98 | Low | Moderate |
| Dieckmann Cyclization | 70–78 | 85–90 | High | Moderate |
| Transesterification | 85–90 | 98–99 | High | Low |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.
Substitution: Amines or alcohols in the presence of a base like sodium hydride in DMF.
Major Products
The major products formed from these reactions include various substituted thiophenes, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Tert-butyl 2,5-dihydrothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 2,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its sulfur-containing ring structure allows it to form stable complexes with metal ions, which can influence its reactivity and biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The tert-butyl ester derivative is compared below with structurally analogous compounds, including methyl 2,5-dihydrothiophene-3-carboxylate and tert-butyl thiophene-3-carboxylate (fully aromatic thiophene). Key differences arise from the ester substituent and saturation of the thiophene ring.
| Property | Tert-butyl 2,5-dihydrothiophene-3-carboxylate | Methyl 2,5-dihydrothiophene-3-carboxylate | Tert-butyl thiophene-3-carboxylate |
|---|---|---|---|
| Molecular Formula | C₉H₁₄O₂S | C₆H₈O₂S | C₉H₁₂O₂S |
| Molecular Weight (g/mol) | 194.27 | 144.18 | 196.26 |
| Boiling Point (°C) | ~220–230 (estimated) | ~180–190 (literature) | ~240–250 (estimated) |
| Solubility in Water | Low | Moderate | Very Low |
| Stability | Stable under neutral conditions; labile in acid | Stable in mild acid/base | Highly stable due to aromaticity |
Key Observations :
- The tert-butyl group reduces water solubility but enhances lipophilicity, making the compound suitable for non-polar reaction media .
- Partial saturation of the thiophene ring in 2,5-dihydrothiophene derivatives increases reactivity toward electrophilic addition compared to fully aromatic thiophene analogs .
Q & A
What are the established synthetic methodologies for preparing tert-butyl 2,5-dihydrothiophene-3-carboxylate, and how do protecting group strategies influence yield?
Basic Research Question
The synthesis typically involves multi-step routes, including cyclization of thiophene precursors followed by esterification with tert-butyl groups. A common approach uses carbamate protection (e.g., tert-butoxycarbonyl, Boc) to stabilize reactive intermediates. For example, analogous syntheses of tert-butyl carbamates employ Boc-anhydride or Boc-chloride in the presence of a base (e.g., triethylamine) to protect amine functionalities, ensuring regioselectivity . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to prevent premature deprotection. Yields often exceed 70% when anhydrous conditions and inert atmospheres (N₂/Ar) are maintained.
Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for verifying substitution patterns and tert-butyl group integration. Key signals include the tert-butyl singlet at ~1.3 ppm (¹H) and ~28 ppm (¹³C). High-Resolution Mass Spectrometry (HRMS) confirms molecular ion peaks ([M+H]⁺) with precision <5 ppm error. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures >95% homogeneity. For crystalline derivatives, X-ray crystallography (using SHELX software for refinement) resolves stereochemical ambiguities .
How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound under catalytic epoxidation systems?
Advanced Research Question
Statistical DoE (e.g., factorial designs) identifies critical variables (catalyst loading, temperature, solvent) affecting yield. For example, in Mo(CO)₆-catalyzed epoxidations, optimal conditions involve 0.5-1.0 mol% catalyst , 60-80°C , and dichloroethane as solvent, achieving >85% conversion . Response surface methodology (RSM) models interactions between factors, while ANOVA validates significance (p <0.05). Such approaches minimize side reactions (e.g., over-oxidation) and reduce costly trial-and-error iterations.
What computational methods predict the reactivity of this compound in Diels-Alder or cycloaddition reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to assess electron-rich dienophile behavior. The thiophene ring’s dihydro structure enhances strain, lowering activation energy (~15 kcal/mol) for [4+2] cycloadditions. Molecular dynamics (MD) simulations further evaluate solvent effects (e.g., toluene vs. DMF), showing faster kinetics in non-polar media. Validation via experimental kinetics (e.g., UV-Vis monitoring) aligns computational predictions with empirical data .
How does the tert-butyl group influence the compound’s stability and handling requirements during storage?
Basic Research Question
The tert-butyl group enhances steric protection against hydrolysis but necessitates strict anhydrous storage (-20°C in sealed vials under argon). Decomposition risks include acid-catalyzed ester cleavage, detectable via TLC (Rf shift) or IR (loss of carbonyl stretch at ~1720 cm⁻¹). Safety protocols mandate explosion-proof equipment and grounding during transfer to prevent static ignition, as tert-butyl derivatives are prone to peroxidation under oxygen .
What mechanistic insights explain the catalytic role of this compound in transition-metal-mediated cross-coupling reactions?
Advanced Research Question
The thiophene ring acts as a π-acceptor ligand , stabilizing Pd(0) intermediates in Suzuki-Miyaura couplings. Kinetic studies (via in situ IR) reveal rate-determining oxidative addition steps, accelerated by electron-withdrawing ester groups. Isotopic labeling (²H/¹³C) tracks regioselectivity, showing preferential coupling at the 2-position. Catalyst poisoning experiments (e.g., mercury drop tests) confirm heterogeneous vs. homogeneous pathways .
How do structural modifications of the thiophene ring (e.g., sulfone vs. sulfide) impact biological activity in medicinal chemistry applications?
Advanced Research Question
Sulfone derivatives exhibit enhanced hydrogen-bonding capacity with target enzymes (e.g., kinase inhibitors), increasing binding affinity (ΔG ~ -9 kcal/mol). Comparative SAR studies using molecular docking (AutoDock Vina) show sulfone groups improving hydrophobic interactions in active sites. In vitro assays (e.g., IC₅₀ measurements) validate ~10-fold potency increases over sulfide analogs. Metabolite profiling (LC-MS/MS) further identifies sulfones as more metabolically stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
